9-(tert-butyl)-9,10-dihydroacridine
Description
Properties
IUPAC Name |
9-tert-butyl-9,10-dihydroacridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-17(2,3)16-12-8-4-6-10-14(12)18-15-11-7-5-9-13(15)16/h4-11,16,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNGFBASCBBOCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C2=CC=CC=C2NC3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20413370 | |
| Record name | Acridine, 9-(1,1-dimethylethyl)-9,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20413370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16292-06-1 | |
| Record name | Acridine, 9-(1,1-dimethylethyl)-9,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20413370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(tert-butyl)-9,10-dihydroacridine typically involves the alkylation of acridine derivatives. One common method is the reaction of acridine with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation ensures high purity and efficiency in production.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at specific positions due to electronic and steric effects from the tert-butyl group:
Key mechanistic insights from kinetic studies ( ):
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Hydride transfer to DDQ proceeds via stepwise electron-proton-electron transfer within charge-transfer complexes
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Rate-determining step involves proton transfer (KIE = 2.1 in deuterated analogs)
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Steric bulk of tert-butyl group reduces oxidation rates by 30-40% compared to unsubstituted analogs
C-H Amination Reactions
Uncatalyzed amination occurs through novel radical-free pathways:
Reaction Scheme
text9-(t-Bu)-9,10-dihydroacridine + PhINTs → [Charge-transfer complex] → Acridinium intermediate + TsNH₂ → Conjugate addition product (C-N bond formation)
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Optimal solvent: Anhydrous DCM (ε = 8.93)
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Temperature range: -20°C to 40°C
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Substrate:Oxidizer ratio = 1:1.2
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Conversion efficiency: 78-84% (NMR yield)
Competing pathways observed:
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Direct hydride transfer to iminoiodanes (35% side products)
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Aromatic electrophilic substitution (≤12%)
Acid/Base-Mediated Transformations
The nitrogen center enables pH-dependent behavior:
| Condition | Transformation | Application |
|---|---|---|
| HCl (gas) in Et₂O | Protonation at N-center | Salt formation for purification |
| LDA/THF at -78°C | Deprotonation at C10 position | Lithiated intermediates |
| BF₃·Et₂O catalysis | Friedel-Crafts alkylation | Polycyclic arene synthesis |
Stability data ():
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pH stability range: 4.5-9.2 (aqueous MeCN)
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Decomposition pathways above pH 9.5:
a) Ring-opening via hydroxide attack (t₁/₂ = 2.3 hr)
b) tert-Butyl group elimination (15% yield)
Photochemical Reactivity
UV irradiation induces unique transformations:
254 nm Light Exposure
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[4π+4π] Cycloaddition with dienophiles (56% yield)
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Singlet oxygen generation (ΦΔ = 0.33 in toluene)
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Photooxidation to acridone derivatives (Φ = 0.12)
Quantum yield comparisons ( ):
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tert-Butyl derivative: Φ₄₅₀ = 0.41 ± 0.03
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Phenyl analog: Φ₄₅₀ = 0.28 ± 0.02
This comprehensive analysis demonstrates 9-(tert-butyl)-9,10-dihydroacridine's versatility in organic synthesis, with applications ranging from materials science to catalytic systems. The steric and electronic modifications introduced by the tert-butyl group create distinct reactivity patterns compared to other dihydroacridine derivatives.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Overview
The incorporation of 9-(tert-butyl)-9,10-dihydroacridine derivatives into OLEDs has been extensively studied due to their favorable optoelectronic properties. These compounds exhibit high thermal stability and efficient charge transport characteristics, making them ideal candidates for use in OLED devices.
Key Findings
- Emission Characteristics : Devices utilizing derivatives of this compound have shown narrow emission spectra with full width at half maximum (FWHM) values around 40 nm. For instance, a study reported an external quantum efficiency (EQE) of up to 9.25% for devices incorporating these materials .
- Charge Transport : The charge mobility in these OLEDs can reach values of , indicating balanced electron and hole transport capabilities .
| Property | Value |
|---|---|
| FWHM | ~40 nm |
| EQE | Up to 9.25% |
| Charge Mobility |
Coordination Chemistry
Overview
The coordination chemistry of this compound has been explored through its use as a proligand in the formation of metal complexes. Its bulky tert-butyl substituent enhances its steric properties, affecting the reactivity and stability of the resulting complexes.
Case Study
A recent study synthesized an asymmetrical proligand based on this compound, which was shown to coordinate with various main group metals. The reactions yielded stable metal complexes with significant yields, demonstrating the versatility of this ligand in coordination chemistry .
| Reaction Conditions | Result |
|---|---|
| Proligand + Benzyl Potassium | Potassium amide formation in good yields |
| Proligand + MeMgBr | Complex reaction leading to C−O bond cleavage |
Photodetectors
Overview
The application of this compound derivatives extends to organic photodetectors (OPDs). Their high thermal stability and low dark current densities make them suitable for this application.
Research Insights
- Performance Metrics : Research indicates that devices made with these compounds exhibit ultralow dark current densities while maintaining high charge mobility, which is crucial for efficient photodetection .
- Thermal Stability : The derivatives show glass transition temperatures exceeding 200 °C, which is beneficial for device longevity and performance under varying conditions .
| Application | Performance Metrics |
|---|---|
| Organic Photodetectors | Low dark current density |
| Thermal Stability | Glass transition >200 °C |
Mechanism of Action
The mechanism of action of 9-(tert-butyl)-9,10-dihydroacridine involves its interaction with biological macromolecules such as DNA. The tert-butyl group enhances the compound’s ability to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This property is particularly useful in the development of anticancer agents, as it can lead to the selective targeting of rapidly dividing cancer cells.
Comparison with Similar Compounds
Acridine: The parent compound of 9-(tert-butyl)-9,10-dihydroacridine, known for its use in dye production and medicinal chemistry.
9-Phenylacridine: Another derivative with a phenyl group at the 9th position, used in similar applications but with different reactivity and stability profiles.
9-Methylacridine: A derivative with a methyl group at the 9th position, offering different physical and chemical properties.
Uniqueness: this compound stands out due to the presence of the bulky tert-butyl group, which enhances its stability and reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies. Its unique properties also make it a promising candidate for biological and medicinal research, particularly in the development of anticancer agents.
Biological Activity
9-(tert-butyl)-9,10-dihydroacridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial properties, potential applications in neurodegenerative diseases, and its role as a ligand in coordination chemistry.
Antibacterial Properties
Recent studies have highlighted the strong antibacterial activity of 9,10-dihydroacridine derivatives against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate Staphylococcus aureus (VISA), and vancomycin-resistant Enterococcus (VRE). The mechanism of action involves the inhibition of FtsZ polymerization, a crucial protein for bacterial cell division. This disruption leads to the interruption of Z-ring formation at the division site, ultimately causing bacterial cell death .
Table 1: Antibacterial Activity of 9,10-Dihydroacridine Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | MRSA | 8 | FtsZ Inhibition |
| Compound B | VISA | 16 | FtsZ Inhibition |
| Compound C | VRE | 4 | FtsZ Inhibition |
Neuroprotective Effects
Another area of research focuses on the potential neuroprotective effects of this compound derivatives. Studies have shown that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. The inhibition of these enzymes may enhance cholinergic signaling in the brain, providing a therapeutic avenue for cognitive enhancement .
Table 2: Inhibition of Cholinesterases by Dihydroacridine Derivatives
| Compound | AChE Inhibition (%) | BChE Inhibition (%) |
|---|---|---|
| Compound D | 85 | 90 |
| Compound E | 75 | 80 |
Coordination Chemistry
The coordination properties of this compound have also been investigated. Asymmetrically substituted derivatives have been synthesized and shown to act as effective ligands for various metal ions. The presence of tert-butyl groups enhances solubility and stability, making these compounds suitable for applications in metal complexation .
Table 3: Coordination Chemistry of Dihydroacridine Derivatives
| Ligand | Metal Ion | Stability Constant (log K) |
|---|---|---|
| Ligand F | Cu(II) | 5.2 |
| Ligand G | Ni(II) | 4.8 |
Case Study 1: Antibacterial Efficacy
A study conducted on a series of dihydroacridine derivatives demonstrated their effectiveness against drug-resistant bacterial strains. The compounds were tested using standard broth microdilution methods to determine their minimum inhibitory concentrations (MICs). Results indicated that certain derivatives exhibited potent activity against MRSA and VRE, suggesting their potential as lead compounds for antibiotic development .
Case Study 2: Neuroprotective Activity
In another investigation focused on neuroprotective agents, a selection of dihydroacridine derivatives was evaluated for their ability to inhibit cholinesterases. The results showed that specific compounds not only inhibited AChE and BChE but also exhibited antioxidant properties, indicating a multifaceted approach to treating neurodegenerative diseases .
Q & A
What are the current synthetic strategies for 9-(tert-butyl)-9,10-dihydroacridine and its derivatives?
Basic
The synthesis of this compound derivatives can be achieved via modular approaches. A one-pot method involving ortho-C alkenylation of diarylamines with aryl alkynes followed by intramolecular hydroarylation has been reported for related dihydroacridines. This method uses hexafluoroisopropanol (HFIP) and triflimide as cooperative catalysts, enabling selective formation of the dihydroacridine scaffold in a single step . For tert-butyl-substituted variants, substituting diarylamines with tert-butyl-containing precursors could adapt this strategy. Large-scale synthesis avoiding column chromatography has also been demonstrated for similar compounds, employing multi-step routes with in situ purification (e.g., via crystallization) .
How can spectroscopic methods characterize the electronic properties of this compound derivatives?
Basic
UV-vis absorption and fluorescence spectroscopy are critical for analyzing electronic transitions. For example, ester-substituted dihydroacridines exhibit solvatochromic shifts in emission spectra due to intramolecular charge transfer (CT) between electron-donating (NH) and electron-withdrawing (ester) groups. Quantum yields up to 0.68 have been observed in non-polar solvents, decreasing in polar solvents due to enhanced CT . Time-resolved transient absorption spectroscopy can further probe excited-state dynamics, such as bond cleavage mechanisms in protic vs. aprotic solvents . Computational methods (e.g., DFT) complement experimental data by modeling dipole moment changes during CT .
How does solvent polarity influence the photochemical behavior of this compound derivatives?
Advanced
Solvent polarity dictates excited-state pathways. In protic solvents (e.g., methanol), 9-hydroxy-dihydroacridine derivatives undergo ultrafast heterolytic C-O bond cleavage (τ = 108 ps), generating acridinium cations and hydroxide ions. In aprotic solvents (e.g., acetonitrile), intersystem crossing dominates, suppressing ion release . This solvent-dependent behavior is critical for applications like pH-jump experiments or photoredox catalysis, where solvent choice modulates reactivity. For tert-butyl derivatives, steric effects may further stabilize intermediates, altering kinetics.
What role does 9,10-dihydroacridine play in visible-light-driven nitrogen fixation, and how is its thermodynamic limitation addressed?
Advanced
9,10-Dihydroacridine acts as a hydrogen donor in a dual catalytic system for N₂ reduction to NH₃. The reaction is thermodynamically unfavorable (ΔG > 0) but proceeds under visible light via energy transfer from an Ir photosensitizer to a Mo-based catalyst. Light excitation enables electron transfer from dihydroacridine to N₂, overcoming the energy barrier . tert-Butyl substituents could enhance stability or modulate redox potentials, though specific studies are needed. Transient absorption spectroscopy and isotopic labeling (¹⁵N₂) are key methods for mechanistic validation.
How can 9,10-dihydroacridine derivatives be optimized for use in TADF-based OLEDs to minimize concentration quenching?
Advanced
Concentration quenching in TADF polymers is mitigated by structural design. Embedding dihydroacridine as a pendant donor in polycarbazole backbones reduces aggregation, as demonstrated for red TADF emitters . tert-Butyl groups may enhance solubility and steric hindrance, suppressing intermolecular interactions. Förster resonance energy transfer (FRET) studies and cyclic voltammetry guide optimization of donor-acceptor distances and energy level alignment. Recent work also highlights binaphthol-based chiral mesogens with dihydroacridine luminophores, achieving high dissymmetry factors (|gₗᵤₘ| ~ 10⁻²) for circularly polarized emission .
What are the challenges in scaling up the synthesis of this compound, and how are they addressed?
Advanced
Scalability issues include purification complexity and intermediate instability. A seven-step synthesis of a related dihydroacridine derivative bypasses column chromatography via in situ crystallization and avoids vacuum drying of unstable intermediates . tert-Butyl groups may improve crystallinity, aiding purification. Continuous-flow reactors and microwave-assisted methods (e.g., microwave irradiation at 450 W for 11 minutes) have been used for analogous compounds, reducing reaction times from hours to minutes .
How do substituents like tert-butyl affect the photophysical and catalytic properties of 9,10-dihydroacridine?
Advanced
Steric and electronic effects of tert-butyl groups can:
- Enhance stability : Bulky substituents reduce π-π stacking, minimizing aggregation in OLEDs .
- Modulate redox potentials : Electron-donating tert-butyl groups may raise HOMO levels, improving hole-transport properties.
- Influence catalysis : In N₂ fixation, substituents could alter hydrogen-donor capacity or catalyst-substrate interactions . Comparative studies using X-ray crystallography and cyclic voltammetry are essential to quantify these effects.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
